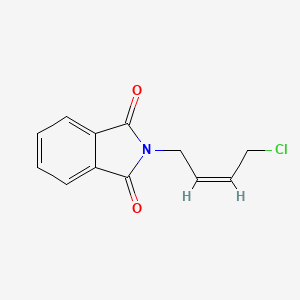
(Z)-2-(4-Chlorobut-2-en-1-yl)isoindoline-1,3-dione
Übersicht
Beschreibung
“(Z)-2-(4-Chlorobut-2-en-1-yl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C12H10ClNO2 . It is also known by other names such as cis-N-(4-Chlorobutenyl)phthaliMide and 2-[(Z)-4-chlorobut-2-enyl]isoindole-1,3-dione .
Molecular Structure Analysis
The compound has a molecular weight of 235.66 g/mol . The IUPAC name for this compound is 2-[(Z)-4-chlorobut-2-enyl]isoindole-1,3-dione . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2/b4-3- .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3 of 2.2, which is a measure of the compound’s lipophilicity . It has a topological polar surface area of 37.4 Ų . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 235.0400063 g/mol .Wissenschaftliche Forschungsanwendungen
Analgesic Activity
Isoindoline-1,3-dione derivatives have been synthesized as analogs to compounds with confirmed analgesic activity. These derivatives contain various amino residues that contribute to their pain-relieving properties .
Anticholinesterase Activity
Some isoindoline-1,3-dione-based compounds have demonstrated significant anticholinesterase activities. For instance, certain derivatives have shown a reduction in acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of diseases like Alzheimer’s .
Acetylcholinesterase (AChE) Inhibition
Isoindolines and isoindoline-1,3-diones have been studied for their ability to inhibit AChE through interactions with aromatic amino acids at the anionic subsite and peripheral anionic site of AChE. This interaction is important for developing treatments for neurodegenerative diseases .
Synthesis and Reactivity
The synthesis and reactivity of isoindoline-1,3-dione derivatives have been a subject of considerable attention due to their wide range of applications in scientific research. Recent studies have focused on developing new methods for synthesizing these molecules .
Biological Activity
New derivatives of isoindoline-1,3-dione have been synthesized using simple methods, leading to the development of compounds with potential biological activities. These activities are being explored for various therapeutic applications .
Dopamine Receptor Modulation
Isoindolines and isoindoline-1,3-dione derivatives modulate the dopamine receptor D3, suggesting potential applications as antipsychotic agents. This modulation is significant for treating psychiatric disorders .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindoline/isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of Alzheimer’s disease. This application is particularly important given the increasing prevalence of this neurodegenerative condition .
MDPI - A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis BMC Chemistry - Anticholinesterase activities of novel isoindolin-1,3-dione-based Springer - Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Springer - Insights into synthesis, reactivity, and biological activity of MDPI - Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3 Springer - Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under
Eigenschaften
IUPAC Name |
2-[(Z)-4-chlorobut-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGHWUAHVBTJIU-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C\CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420653 | |
| Record name | 2-[(2Z)-4-Chlorobut-2-en-1-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-Chlorobut-2-en-1-yl)isoindoline-1,3-dione | |
CAS RN |
84347-67-1 | |
| Record name | 2-[(2Z)-4-Chlorobut-2-en-1-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




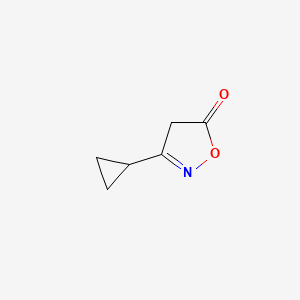

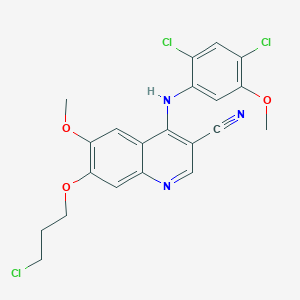

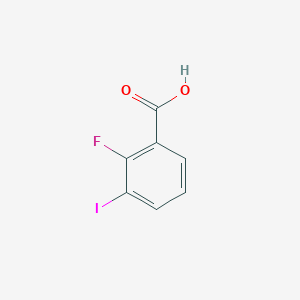
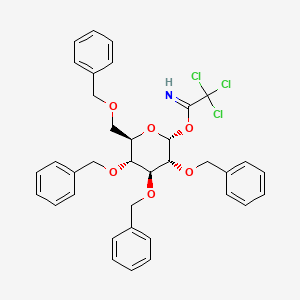
![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)

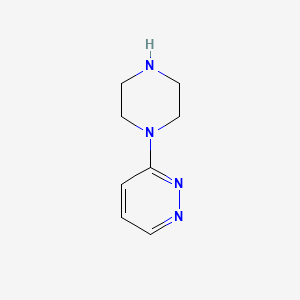

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)